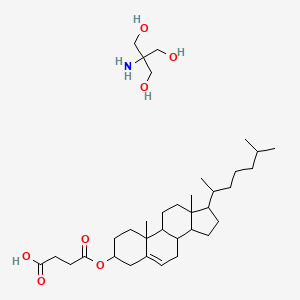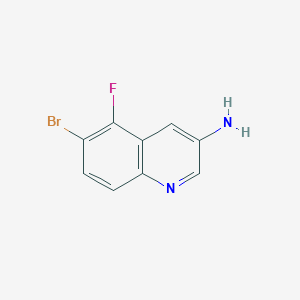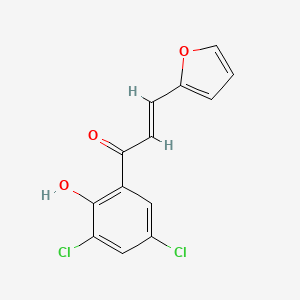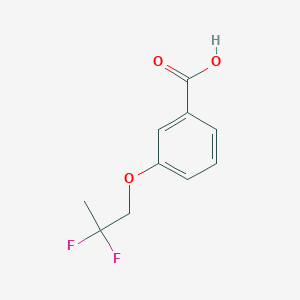
CID 159674221
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 159674221” is a chemical entity with unique properties and potential applications in various fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 159674221” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors and automated systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced technologies such as high-throughput screening and process optimization further enhances the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 159674221” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Compound “CID 159674221” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of compound “this compound” in treating various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of compound “CID 159674221” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
Each of these similar compounds has unique properties and applications, but compound “CID 159674221” stands out due to its specific reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
ClH3O5Sr |
|---|---|
Poids moléculaire |
206.09 g/mol |
InChI |
InChI=1S/ClHO4.H2O.Sr/c2-1(3,4)5;;/h(H,2,3,4,5);1H2; |
Clé InChI |
MUJSCDRNUQKYSQ-UHFFFAOYSA-N |
SMILES canonique |
O.OCl(=O)(=O)=O.[Sr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)




![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)




![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
